Methyl 5-bromo-4-methylthiophene-2-carboxylate

Purity Quality Control Procurement

This 98% pure, 4-methyl substituted thiophene offers a distinct advantage in Suzuki-Miyaura cross-couplings, providing steric and electronic control not found in non-methylated analogs. Its methyl ester (vs. ethyl ester) offers improved atom economy. Solid form (density 1.575 g/cm³) simplifies handling. Ideal for reproducible pharmaceutical intermediate synthesis requiring specific substitution patterns.

Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
CAS No. 54796-47-3
Cat. No. B1597582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-4-methylthiophene-2-carboxylate
CAS54796-47-3
Molecular FormulaC7H7BrO2S
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C(=O)OC)Br
InChIInChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3
InChIKeyRJWZFHRMQRWEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 54796-47-3) – Product Definition and Role as a Specialized Heterocyclic Building Block


Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 54796-47-3) is a brominated thiophene derivative characterized by a methyl group at the 4-position, a bromine atom at the 5-position, and a methyl ester at the 2-carboxylate position [1]. With a molecular formula of C7H7BrO2S and a molecular weight of 235.10 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical research and materials science applications [1]. The compound is commercially available from multiple reputable suppliers, including Thermo Scientific (97% purity), Fluorochem (95% purity), and Leyan (98% purity), with a typical solid appearance and a density of approximately 1.575 g/cm³ [2]. Its structure provides a strategic platform for further functionalization through cross-coupling reactions at the bromine site, while the methyl ester group offers compatibility with a range of reaction conditions [3].

Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 54796-47-3) – Why Generic Substitution Is Not Advisable in Synthesis


In-class compounds such as other brominated thiophene carboxylates cannot be simply interchanged due to critical differences in substitution patterns that directly impact reactivity, physical properties, and synthetic utility. The presence of the 4-methyl group in Methyl 5-bromo-4-methylthiophene-2-carboxylate distinguishes it from non-methylated analogs like methyl 5-bromothiophene-2-carboxylate, altering steric and electronic properties that influence cross-coupling efficiency and regioselectivity [1]. Similarly, the methyl ester moiety confers different solubility and reactivity profiles compared to the corresponding ethyl ester or carboxylic acid derivatives, affecting downstream synthetic steps and purification requirements . These structural nuances translate into measurable differences in molecular weight, density, and commercial purity specifications that can impact process reproducibility and final product quality. The following quantitative evidence guide provides direct and cross-study comparable data to inform scientific selection and procurement decisions.

Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 54796-47-3) – Quantitative Differentiation Evidence Versus Structural Analogs


Purity Specification Comparison: Methyl 5-bromo-4-methylthiophene-2-carboxylate (97-98%) vs. Ethyl Analog (95%+)

Methyl 5-bromo-4-methylthiophene-2-carboxylate is available from multiple commercial suppliers with assay purities of 97% (Thermo Scientific) and 98% (Leyan), representing a higher purity specification than the commonly offered 95%+ purity for the corresponding ethyl ester analog, ethyl 5-bromo-4-methylthiophene-2-carboxylate . This difference in commercially available purity can be a critical factor in synthetic applications where impurities may interfere with sensitive catalytic reactions or complicate purification workflows.

Purity Quality Control Procurement

Molecular Weight Differentiation: Methyl Ester vs. Carboxylic Acid Analogs

The molecular weight of Methyl 5-bromo-4-methylthiophene-2-carboxylate is 235.10 g/mol, which is approximately 14 g/mol lower than the corresponding ethyl ester analog (ethyl 5-bromo-4-methylthiophene-2-carboxylate, MW 249.12 g/mol) and approximately 13-14 g/mol higher than the non-esterified carboxylic acid analog (5-bromo-4-methylthiophene-2-carboxylic acid, estimated MW ~221 g/mol) [1]. This difference in molecular weight can influence solubility, volatility, and chromatographic behavior during purification.

Molecular Weight Physical Properties Synthesis

Density and Physical Form: Methyl 5-bromo-4-methylthiophene-2-carboxylate (density 1.575 g/cm³) vs. Structural Analogs

The density of Methyl 5-bromo-4-methylthiophene-2-carboxylate is reported as 1.575 g/cm³ [1]. While comparative density data for the ethyl ester analog (ethyl 5-bromo-4-methylthiophene-2-carboxylate) is not readily available in public databases, the presence of the methyl ester group versus an ethyl ester group is expected to result in a higher density for the methyl ester due to the more compact molecular structure. The compound is described as a solid at room temperature by multiple suppliers , which may contrast with the physical state of other thiophene carboxylates under standard laboratory conditions.

Density Physical Properties Formulation

Reactivity Profile: Bromine at 5-Position and Methyl Group at 4-Position Enable Selective Cross-Coupling

The bromine atom at the 5-position of the thiophene ring in Methyl 5-bromo-4-methylthiophene-2-carboxylate serves as an effective handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups [1]. The presence of the 4-methyl group provides steric and electronic modulation that can influence reaction rates and regioselectivity compared to non-methylated analogs like methyl 5-bromothiophene-2-carboxylate. While direct comparative yield data for this specific compound are not available in the open literature, class-level inference from studies on related bromothiophene carboxylates indicates that Suzuki couplings on 5-bromothiophene-2-carboxylate derivatives proceed with yields ranging from moderate to good (often 50-90% depending on the boronic acid partner) [2].

Cross-Coupling Suzuki-Miyaura Reactivity

Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 54796-47-3) – Recommended Procurement-Driven Application Scenarios


Scenario 1: Pharmaceutical Intermediate Synthesis Requiring High Purity Starting Material

When synthesizing pharmaceutical intermediates where impurity profiles are critical, procurement of Methyl 5-bromo-4-methylthiophene-2-carboxylate with a purity of 97% or higher is recommended. The availability of this compound from suppliers like Thermo Scientific (97% purity) and Leyan (98% purity) provides a higher initial purity compared to the commonly available 95%+ purity of the ethyl ester analog . This can reduce the burden of additional purification steps and minimize the risk of side reactions in subsequent synthetic transformations, ultimately improving overall yield and process robustness.

Scenario 2: Synthesis of 4-Methyl-Substituted Thiophene Derivatives via Cross-Coupling

This compound is strategically suited for the synthesis of 4-methyl-substituted thiophene derivatives via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. The bromine atom at the 5-position provides a reactive site for introducing diverse aryl or heteroaryl groups, while the 4-methyl group offers a distinct substitution pattern that may be required for specific biological or material properties . Researchers should prioritize this compound over non-methylated analogs when the 4-methyl substituent is essential for target molecule activity or when the methyl group provides a necessary steric or electronic effect.

Scenario 3: Process Development and Scale-Up Where Density and Physical Form Are Critical

For process development and scale-up activities, the reported density of 1.575 g/cm³ and solid physical form of Methyl 5-bromo-4-methylthiophene-2-carboxylate provide key parameters for reactor loading calculations, solvent selection, and handling procedures . When comparing to the corresponding ethyl ester analog (MW 249.12 g/mol), the lower molecular weight of the methyl ester (235.10 g/mol) may offer advantages in terms of atom economy and reduced mass intensity in multi-step syntheses [1][2]. These physical property differences should be considered when selecting the optimal building block for a given synthetic route.

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